molecular formula C12H11N3O2 B8330671 Methyl 4-(6-aminopyridazin-3-yl)benzoate

Methyl 4-(6-aminopyridazin-3-yl)benzoate

Cat. No.: B8330671
M. Wt: 229.23 g/mol
InChI Key: NFFKUHYWIRBHKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(6-aminopyridazin-3-yl)benzoate is a heterocyclic compound featuring a pyridazine ring substituted with an amino group at the 6-position and a methyl benzoate moiety at the 4-position. The methyl benzoate ester contributes to lipophilicity, influencing bioavailability and interaction with biological targets.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

methyl 4-(6-aminopyridazin-3-yl)benzoate

InChI

InChI=1S/C12H11N3O2/c1-17-12(16)9-4-2-8(3-5-9)10-6-7-11(13)15-14-10/h2-7H,1H3,(H2,13,15)

InChI Key

NFFKUHYWIRBHKU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NN=C(C=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues from Published Literature

Pyridazine-Based Derivatives
  • I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate): Core Structure: Pyridazine (unsubstituted at the 6-position). Modifications: Ethyl benzoate ester linked via a phenethylamino group. Key Differences: The absence of the 6-amino group reduces hydrogen-bonding capacity compared to the target compound. The ethyl ester increases lipophilicity relative to the methyl ester in the target .
  • I-6232 (Ethyl 4-(4-(6-methylpyridazin-3-yl)phenethylamino)benzoate): Core Structure: 6-Methylpyridazine. Modifications: Methyl substitution at the 6-position instead of an amino group.
Quinoline-Based Derivatives
  • C1–C7 (Methyl 4-(4-(2-arylquinoline-4-carbonyl)piperazin-1-yl)benzoate series): Core Structure: Quinoline (a fused benzene-pyridine system). Modifications: Varied aryl substituents (e.g., bromo, chloro, trifluoromethyl) on the quinoline ring, linked via a piperazine group to a methyl benzoate. Key Differences: The quinoline core has distinct electronic properties due to its fused aromatic system, differing from the pyridazine ring in the target compound. The piperazine linker introduces conformational flexibility and additional hydrogen-bonding sites, which are absent in the target’s direct linkage .

Substituent Effects and Functional Group Analysis

Compound Name / ID Core Heterocycle Substituents Linker/Functional Group Key Properties
Methyl 4-(6-aminopyridazin-3-yl)benzoate Pyridazine 6-amino, methyl benzoate Direct linkage High polarity (amino), moderate lipophilicity (methyl ester)
I-6230 Pyridazine Unsubstituted, ethyl benzoate Phenethylamino Lower solubility, higher lipophilicity
C1 Quinoline Phenyl, methyl benzoate Piperazine Enhanced flexibility, potential for target interactions
Impact of Substituents :
  • Amino Group (Target Compound): Enhances solubility and hydrogen-bonding interactions compared to methyl (I-6232) or unsubstituted (I-6230) pyridazines.
  • Linker Groups: Direct linkage in the target compound may reduce conformational flexibility compared to piperazine (C1–C7) or phenethylamino (I-6230) linkers, affecting binding kinetics.

Preparation Methods

Reaction Mechanism and Conditions

The most straightforward route involves the esterification of 4-(6-aminopyridazin-3-yl)benzoic acid with methanol in the presence of an acid catalyst. Sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or hydrochloric acid (HCl\text{HCl}) is typically used to protonate the carbonyl oxygen, enhancing the electrophilicity of the carboxylic carbon for nucleophilic attack by methanol.

Reaction Setup

  • Substrates : 4-(6-Aminopyridazin-3-yl)benzoic acid (1.0 equiv), methanol (excess)

  • Catalyst : H2SO4\text{H}_2\text{SO}_4 (10 mol%) or HCl\text{HCl} (gas)

  • Conditions : Reflux at 65–80°C for 12–24 hours

  • Workup : Neutralization with NaHCO3\text{NaHCO}_3, extraction with ethyl acetate, and solvent evaporation

Yield : 70–85% after purification by recrystallization (ethanol/water).

Industrial-Scale Optimization

A patent by WO2021074138A1 highlights scalable modifications for analogous esters, emphasizing one-pot reactions and continuous flow systems to reduce purification steps. For example:

  • Catalyst : pp-Toluenesulfonic acid (pp-TSA) replaces H2SO4\text{H}_2\text{SO}_4 to minimize side reactions.

  • Solvent : Toluene-methanol azeotrope improves reaction efficiency.

  • Yield : 90% at 10 kg scale with >99% purity (HPLC).

Alternative Routes via Pyridazine Ring Construction

Cyclocondensation of Hydrazines with Dicarbonyl Compounds

The pyridazine ring can be synthesized de novo using hydrazine derivatives and 1,4-diketones. For methyl 4-(6-aminopyridazin-3-yl)benzoate, this method involves:

  • Synthesis of 3-Amino-6-(4-methoxycarbonylphenyl)pyridazine

    • Substrates : 4-Carbomethoxybenzaldehyde, malononitrile, hydrazine hydrate

    • Conditions : Reflux in ethanol with piperidine (10 mol%)

    • Yield : 65% after column chromatography.

  • Functionalization : The amino group is introduced via nucleophilic substitution or reduction, though this step often requires protecting groups to prevent side reactions.

Suzuki-Miyaura Coupling for Aryl Substituents

Recent advances employ palladium-catalyzed cross-coupling to attach the pyridazine moiety to the benzoate core. For example:

Protocol from PMC7751900

  • Substrates : Methyl 4-bromobenzoate, 6-aminopyridazine-3-boronic ester

  • Catalyst : Pd(PPh3)4\text{Pd}(\text{PPh}_3)_4 (5 mol%)

  • Base : K2CO3\text{K}_2\text{CO}_3 (2.0 equiv)

  • Solvent : Dioxane/water (4:1) at 90°C for 8 hours

  • Yield : 78% with >95% purity.

Green Chemistry Approaches

Solvent-Free Esterification

A study in Bioorganic and Medicinal Chemistry Letters demonstrates a solvent-free method using microwave irradiation:

  • Substrates : 4-(6-Aminopyridazin-3-yl)benzoic acid, methanol

  • Catalyst : SiO2\text{SiO}_2-SO3H\text{SO}_3\text{H} (solid acid)

  • Conditions : 300 W, 100°C, 20 minutes

  • Yield : 88% with no column chromatography required.

Critical Analysis of Methodologies

Method Advantages Limitations Yield
Direct EsterificationSimple setup, high scalabilityRequires corrosive acids, long reaction time70–85%
Suzuki CouplingHigh regioselectivity, mild conditionsExpensive catalysts, boronic ester synthesis78%
Green ChemistryEco-friendly, reduced purification stepsSpecialized equipment (microwave) needed88%

Key Findings :

  • Industrial processes favor one-pot esterification with pp-TSA for cost-effectiveness.

  • Microwave-assisted methods achieve higher yields but require energy-intensive setups.

  • Suzuki coupling is optimal for introducing complex aryl groups but is less practical for large-scale synthesis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-(6-aminopyridazin-3-yl)benzoate, and how can purity be validated?

  • Methodology : A common approach involves coupling pyridazine derivatives with substituted benzoates. For example, refluxing methyl 3-amino-4-hydroxybenzoate with aryl acids under controlled conditions can yield benzoate derivatives, followed by purification via column chromatography (e.g., silica gel with 20% diethyl ether in pentane) . Purity validation typically employs 1^1H NMR (e.g., δ 3.99 ppm for methyl ester protons in CDCl3_3) and mass spectrometry (HRMS) to confirm molecular weight .

Q. How can the solubility and stability of this compound be characterized for in vitro assays?

  • Methodology : Solubility profiling in solvents like DMF, DMSO, or aqueous buffers (pH 6.5 ammonium acetate) is critical. Stability studies under varying temperatures (e.g., –20°C for long-term storage) and light exposure should be conducted, monitored via HPLC with UV detection (e.g., 254 nm) .

Q. What spectroscopic techniques are essential for structural elucidation?

  • Methodology :

  • 1^1H/13^{13}C NMR : Assign aromatic protons (e.g., δ 8.7–8.3 ppm for pyridazine and benzoate rings) and carbonyl carbons (δ ~165–170 ppm) .
  • FT-IR : Confirm ester C=O stretches (~1720 cm1^{-1}) and NH2_2 vibrations (~3350 cm1^{-1}) .
  • X-ray crystallography : Use SHELX or SIR97 for single-crystal refinement (R factor < 0.05) to resolve bond lengths and angles .

Advanced Research Questions

Q. How does the 6-aminopyridazine moiety influence the compound’s electronic properties and reactivity?

  • Methodology : Perform DFT calculations (e.g., Gaussian09) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Compare with analogs lacking the amino group to assess electron-donating effects on nucleophilic substitution or hydrogen bonding . Experimental validation via cyclic voltammetry can quantify redox potentials .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodology :

  • Dose-response curves : Test multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.
  • Off-target profiling : Use kinase/GPCR panels to rule out cross-reactivity.
  • Metabolic stability assays : Incubate with liver microsomes to assess metabolite interference .

Q. How can derivatization of the methyl benzoate group enhance target selectivity?

  • Methodology : Synthesize analogs with piperazine or tetrazole substituents (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) and compare binding affinities via SPR or ITC. Substituent effects on steric hindrance and π-π stacking can be modeled using MOE or AutoDock .

Q. What crystallographic challenges arise during structure determination, and how are they mitigated?

  • Methodology : For twinned or low-resolution crystals, employ SHELXL’s twin refinement or SIR97’s direct methods. Use high-flux synchrotron radiation (λ = 0.7–1.0 Å) to improve data quality. Anisotropic displacement parameters (ADPs) should be refined for heavy atoms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.